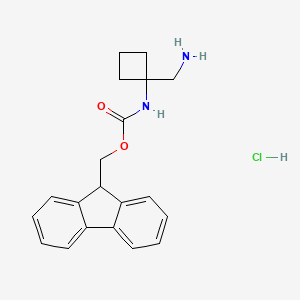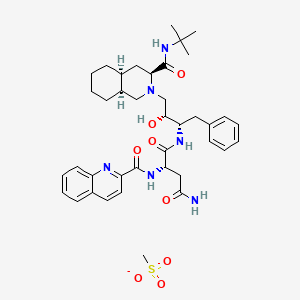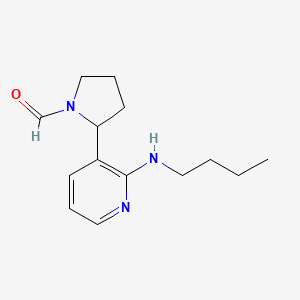![molecular formula C11H13N3O4 B11820006 (NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)
(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine is a chemical compound that features a morpholine ring substituted with a nitrophenyl group and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine typically involves the reaction of 4-(4-nitrophenyl)morpholine with hydroxylamine under specific conditions. One common method includes the use of acid-catalyzed selective oxidation, where sodium chlorite acts as the sole oxidant . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxylamine moiety can form reactive intermediates that modify biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Nitrobenzoyl)morpholine
- 4-[(3-Nitrophenyl)carbonyl]morpholine
- 3-[(Morpholin-4-yl)carbonyl]nitrobenzene
Uniqueness
(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine is unique due to its specific combination of a morpholine ring, nitrophenyl group, and hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C11H13N3O4 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2/b12-8- |
InChI-Schlüssel |
MEVRRKYKPCBYHM-WQLSENKSSA-N |
Isomerische SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-] |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)


![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B11819957.png)

![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)
![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)

![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)
